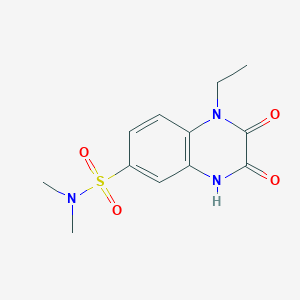
1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with the molecular formula C12H15N3O4S and a molecular weight of 297.33 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves multiple steps. One common synthetic route includes the reaction of ethylamine with N,N-dimethyl-1,2-phenylenediamine to form the intermediate, which is then cyclized with oxalic acid to yield the quinoxaline core . The sulfonamide group is introduced through a reaction with sulfonyl chloride under basic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
化学反应分析
1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
科学研究应用
1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
作用机制
The mechanism of action of 1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
相似化合物的比较
1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:
1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar in structure but differs in the substitution pattern, affecting its biological activity.
1-ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Lacks the N,N-dimethyl groups, which may influence its chemical reactivity and pharmacological properties.
1-ethyl-N,N-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide:
生物活性
1-Ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity based on various research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure
The molecular formula of the compound is C12H16N2O4S. The structural features that contribute to its biological activity include the sulfonamide group and the dioxo functionality.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial properties. In particular, studies have shown that certain nitroquinoxaline compounds exhibit significant activity against various bacterial strains and parasites .
- Neuropharmacological Effects : Research indicates that related quinoxaline compounds exhibit anxiolytic and anticonvulsant effects. For instance, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide showed notable anxiolytic activity at a dose of 2.5 mg/kg in animal models .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cell lines. In vitro studies indicate that certain derivatives maintain a balance between antimicrobial efficacy and cytotoxicity, suggesting potential therapeutic windows for clinical applications .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR analysis of quinoxaline derivatives indicates that modifications to the sulfonamide and dioxo groups can significantly influence biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial and neuropharmacological effects. For example:
属性
IUPAC Name |
1-ethyl-N,N-dimethyl-2,3-dioxo-4H-quinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-4-15-10-6-5-8(20(18,19)14(2)3)7-9(10)13-11(16)12(15)17/h5-7H,4H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNHHIVEQYNZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)NC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














